molecular formula C4H5BrN2S B1287052 4-Bromo-3-methyl-isothiazol-5-ylamine CAS No. 85508-99-2

4-Bromo-3-methyl-isothiazol-5-ylamine

Cat. No.: B1287052
CAS No.: 85508-99-2
M. Wt: 193.07 g/mol
InChI Key: IICJMPBBIYDDKJ-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

4-Bromo-3-methyl-isothiazol-5-ylamine can be synthesized through a multi-step process involving the reaction of 3-methyl-isothiazole with a brominating agent, followed by amination . A common method involves the bromination of 3-methyl-isothiazole using N-bromosuccinimide (NBS) to yield 4-bromo-3-methyl-isothiazole. This intermediate is then reacted with an amine to produce the final compound .

Industrial Production Methods

Industrial production of this compound typically follows the same synthetic route but on a larger scale. The process involves careful control of reaction conditions such as temperature, solvent choice, and reaction time to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

4-Bromo-3-methyl-isothiazol-5-ylamine undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles.

    Oxidation and Reduction: The compound can participate in redox reactions under appropriate conditions.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alkoxides. Typical conditions involve solvents like DMSO or ethanol and moderate temperatures.

    Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride can be used under controlled conditions.

Major Products

    Substitution Reactions: Products vary depending on the nucleophile used, resulting in derivatives of the original compound.

    Oxidation and Reduction: Products include oxidized or reduced forms of the compound, which can further react to form more complex molecules.

Scientific Research Applications

4-Bromo-3-methyl-isothiazol-5-ylamine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Bromo-3-methyl-isothiazol-5-ylamine involves its interaction with biological targets such as enzymes and cellular membranes. The bromine atom and the isothiazole ring play crucial roles in its activity, allowing it to disrupt essential biological processes in target organisms. This disruption can lead to the inhibition of enzyme activity or damage to cellular structures, resulting in the compound’s insecticidal and bactericidal effects .

Comparison with Similar Compounds

Similar Compounds

  • 4-Chloro-3-methyl-isothiazol-5-ylamine
  • 4-Fluoro-3-methyl-isothiazol-5-ylamine
  • 4-Iodo-3-methyl-isothiazol-5-ylamine

Uniqueness

4-Bromo-3-methyl-isothiazol-5-ylamine is unique due to the presence of the bromine atom, which imparts distinct chemical reactivity and biological activity compared to its halogenated analogs. The bromine atom enhances its effectiveness as an insecticide and bactericide, making it more potent in various applications .

Properties

IUPAC Name

4-bromo-3-methyl-1,2-thiazol-5-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H5BrN2S/c1-2-3(5)4(6)8-7-2/h6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IICJMPBBIYDDKJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NSC(=C1Br)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H5BrN2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80590090
Record name 4-Bromo-3-methyl-1,2-thiazol-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80590090
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

193.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

85508-99-2
Record name 4-Bromo-3-methyl-1,2-thiazol-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80590090
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-bromo-3-methyl-1,2-thiazol-5-amine
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